molecular formula C9H11BF3K B12056477 Potassium trifluoro(2,4,6-trimethylphenyl)boranuide CAS No. 244301-57-3

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide

Cat. No.: B12056477
CAS No.: 244301-57-3
M. Wt: 226.09 g/mol
InChI Key: JUINPOQLJCGQEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylboronic acid with potassium fluoride and trifluoroborane . The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield substituted aromatic compounds .

Mechanism of Action

The mechanism of action of potassium trifluoro(2,4,6-trimethylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific electronic and steric properties, which make it a valuable reagent in various chemical transformations.

Properties

CAS No.

244301-57-3

Molecular Formula

C9H11BF3K

Molecular Weight

226.09 g/mol

IUPAC Name

potassium;trifluoro-(2,4,6-trimethylphenyl)boranuide

InChI

InChI=1S/C9H11BF3.K/c1-6-4-7(2)9(8(3)5-6)10(11,12)13;/h4-5H,1-3H3;/q-1;+1

InChI Key

JUINPOQLJCGQEG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1C)C)C)(F)(F)F.[K+]

Origin of Product

United States

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